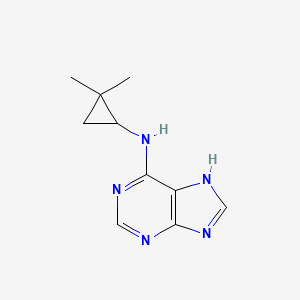![molecular formula C13H19FN2O2S B7587078 1-[1-(2-fluorophenyl)sulfonylpiperidin-3-yl]-N-methylmethanamine](/img/structure/B7587078.png)
1-[1-(2-fluorophenyl)sulfonylpiperidin-3-yl]-N-methylmethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[1-(2-fluorophenyl)sulfonylpiperidin-3-yl]-N-methylmethanamine, also known as FP-MDMB-4en-PINACA, is a synthetic cannabinoid that has gained increasing attention in recent years due to its potential use in scientific research.
Mechanism of Action
1-[1-(2-fluorophenyl)sulfonylpiperidin-3-yl]-N-methylmethanaminePINACA acts as a potent agonist of the cannabinoid receptor CB1 with a Ki value of 0.09 nM. It also exhibits high affinity for the CB2 receptor with a Ki value of 1.7 nM. The activation of these receptors leads to a cascade of intracellular events, including the inhibition of adenylyl cyclase, activation of mitogen-activated protein kinase, and modulation of ion channels. These effects ultimately lead to the release of neurotransmitters and the modulation of synaptic plasticity.
Biochemical and Physiological Effects:
1-[1-(2-fluorophenyl)sulfonylpiperidin-3-yl]-N-methylmethanaminePINACA has been shown to induce a range of physiological and biochemical effects, including hypothermia, catalepsy, analgesia, and sedation. It also modulates the release of neurotransmitters such as dopamine, glutamate, and GABA. The exact mechanisms underlying these effects are still not fully understood and require further investigation.
Advantages and Limitations for Lab Experiments
One advantage of using 1-[1-(2-fluorophenyl)sulfonylpiperidin-3-yl]-N-methylmethanaminePINACA in lab experiments is its high potency and selectivity for the CB1 receptor, which allows for precise modulation of the endocannabinoid system. However, its high potency also presents a challenge in terms of dosing and safety considerations. Additionally, the lack of long-term safety data for 1-[1-(2-fluorophenyl)sulfonylpiperidin-3-yl]-N-methylmethanaminePINACA raises concerns about its potential toxicity and adverse effects.
Future Directions
Future research on 1-[1-(2-fluorophenyl)sulfonylpiperidin-3-yl]-N-methylmethanaminePINACA should focus on elucidating its mechanisms of action and identifying its potential therapeutic applications. This includes investigating its effects on various neurological and psychiatric disorders such as anxiety, depression, and addiction. Additionally, further studies are needed to determine the safety profile of 1-[1-(2-fluorophenyl)sulfonylpiperidin-3-yl]-N-methylmethanaminePINACA and its potential for abuse. Finally, the development of new synthetic cannabinoids with improved safety and efficacy profiles should be pursued.
Synthesis Methods
1-[1-(2-fluorophenyl)sulfonylpiperidin-3-yl]-N-methylmethanaminePINACA is synthesized through a multistep process involving the reaction of 1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid with piperidine and sulfonyl chloride. The resulting compound is then subjected to N-methylation using formaldehyde and sodium cyanoborohydride. The final product is a white crystalline powder that is soluble in organic solvents.
Scientific Research Applications
1-[1-(2-fluorophenyl)sulfonylpiperidin-3-yl]-N-methylmethanaminePINACA has potential use in scientific research as a tool to study the endocannabinoid system and its role in various physiological and pathological processes. It can be used to investigate the effects of cannabinoid receptor activation on neurotransmitter release, synaptic plasticity, and behavior. Additionally, 1-[1-(2-fluorophenyl)sulfonylpiperidin-3-yl]-N-methylmethanaminePINACA can be used to develop new therapeutic agents for the treatment of neurological and psychiatric disorders.
properties
IUPAC Name |
1-[1-(2-fluorophenyl)sulfonylpiperidin-3-yl]-N-methylmethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19FN2O2S/c1-15-9-11-5-4-8-16(10-11)19(17,18)13-7-3-2-6-12(13)14/h2-3,6-7,11,15H,4-5,8-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQQQIDWAVLCRDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1CCCN(C1)S(=O)(=O)C2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[1-(2-fluorophenyl)sulfonylpiperidin-3-yl]-N-methylmethanamine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[[[Cyclohexyl(methyl)carbamoyl]amino]methyl]benzoic acid](/img/structure/B7587012.png)
![(2S,3S)-2-[[cyclohexyl(methyl)sulfamoyl]amino]-3-methylpentanoic acid](/img/structure/B7587016.png)
![3-[(4-Fluoro-2-methylphenyl)carbamoylamino]propanoic acid](/img/structure/B7587019.png)

![4-[[Methyl(oxan-4-yl)carbamoyl]amino]cyclohexane-1-carboxylic acid](/img/structure/B7587042.png)
![(2S)-5-amino-2-[3-(4-methylphenyl)propanoylamino]-5-oxopentanoic acid](/img/structure/B7587043.png)
![4-chloro-N-[4-(2-hydroxyethyl)phenyl]-1-methylpyrrole-2-carboxamide](/img/structure/B7587050.png)

![(2S)-3,3-dimethyl-2-[(4-methyl-1,3-thiazole-5-carbonyl)amino]butanoic acid](/img/structure/B7587054.png)
![(2S)-5-amino-2-[3-(3-bromophenyl)propanoylamino]-5-oxopentanoic acid](/img/structure/B7587064.png)
![1-[1-[1-(3-methoxyphenyl)ethyl]piperidin-3-yl]-N-methylmethanamine](/img/structure/B7587071.png)
![4-[(2-Cyclopentylethylcarbamoylamino)methyl]benzoic acid](/img/structure/B7587076.png)

![N-[2-(4-hydroxyphenyl)ethyl]-6-oxo-4,5-dihydro-1H-pyridazine-3-carboxamide](/img/structure/B7587086.png)